1-(4-Iodopyrazol-1-yl)propan-2-one
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Description
Scientific Research Applications
Synthesis and Crystal Structure Analysis
1-(4-Iodopyrazol-1-yl)propan-2-one and its derivatives have been explored in the synthesis of various compounds. For example, the synthesis and crystal structures of chalcone derivatives, such as 1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, have been studied. These compounds are synthesized through the Claisen-Schmidt condensation reaction and characterized using techniques like FT-IR and single crystal X-ray diffraction, revealing insights into their molecular structure and intermolecular interactions (Salian et al., 2018).
Antimicrobial and Antifungal Applications
Some derivatives of this compound have shown significant antimicrobial activity. For instance, compounds like 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one have been synthesized and evaluated for their antimicrobial properties, showing significant to moderate activity (Sid et al., 2013). Additionally, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones synthesized from similar derivatives have been tested for their antimicrobial properties (Nagamani et al., 2018).
Drug Design and Biological Evaluation
Derivatives of this compound have been used in drug design, particularly targeting receptor binding. Studies have shown these compounds' potential in binding with receptors like 5-HT1A serotonin receptors, contributing to the development of new pharmacological agents (Pessoa‐Mahana et al., 2012). Also, molecular docking studies have helped to understand the binding mechanisms of these compounds with receptors like α1A-adrenoceptor (Xu et al., 2016).
Photophysical Studies
Research into the photophysical properties of probes like acrylodan (1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one) can provide insights into biological systems. Such studies have explored the behavior of these probes in various solvents and their emission properties, which are valuable for understanding biological interactions (Cerezo et al., 2001).
Computational and Theoretical Studies
Theoretical and computational studies, including DFT calculations, have been conducted to understand the molecular structures and properties of compounds related to this compound. For example, studies on complexes like [PdCl2(HmPz)2] and [PdCl2(HIPz)2] provide valuable insights into their molecular structures and spectroscopic properties (Barra et al., 2015).
properties
IUPAC Name |
1-(4-iodopyrazol-1-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZZWIBOIPAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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